molecular formula C29H39NO4 B1142493 2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid CAS No. 117615-33-5

2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid

Cat. No. B1142493
CAS RN: 117615-33-5
M. Wt: 465.6
InChI Key:
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Description

Deethylindanomycin (omomycin) is an unusual pyrrollic ionophore related to indanomycin with activity against Gram +ve bacteria and coccidia. Lack of availability has limited further investigation of this compound.
2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid is a natural product found in Streptomyces griseus with data available.

Scientific Research Applications

Antibiotic Properties

16-Deethylindanomycin is a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii . It is structurally similar to indanomycin . This compound has shown activity in vitro against Gram-positive bacteria .

Anticoccidial Activity

In addition to its antibacterial properties, 16-Deethylindanomycin has also demonstrated activity against coccidia . Coccidia are a subclass of microscopic, spore-forming, single-celled obligate intracellular parasites belonging to the apicomplexan class Conoidasida.

Fermentation

The production of 16-Deethylindanomycin involves the fermentation of Streptomyces setonii . The process of fermentation is crucial for the production of many antibiotics, and understanding the conditions that optimize the yield of 16-Deethylindanomycin could be valuable for industrial production.

properties

IUPAC Name

2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZFOQSMGNAIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid
Reactant of Route 2
2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid
Reactant of Route 3
2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid
Reactant of Route 4
2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid
Reactant of Route 5
2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid
Reactant of Route 6
2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid

Q & A

Q1: What is the antimicrobial activity spectrum of Deethylindanomycin?

A1: Deethylindanomycin (also known as 16-deethylindanomycin or 2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid) exhibits in vitro activity against Gram-positive bacteria, specifically Staphylococcus aureus. [, ] Research indicates minimal inhibitory concentrations (MIC) ranging from 4.0 to 8.0 μg/ml against this bacterium. [] Additionally, Deethylindanomycin shows activity against coccidia, a group of parasitic protozoa. []

Q2: What are the structural differences between Deethylindanomycin and Indanomycin, and are there any new analogs discovered?

A2: Deethylindanomycin is structurally similar to Indanomycin (X-14547A) but lacks an ethyl group at the 16 position. [] Recent research has led to the discovery of new Deethylindanomycin analogs, namely:

  • iso-16-Deethylindanomycin: This isomer differs in the stereochemistry around the substituted tetrahydropyran ring. []
  • 16-Deethylindanomycin methyl ester: This derivative features a methyl ester group. []
  • iso-16-Deethylindanomycin methyl ester: This analog combines the structural features of the previous two, incorporating both the isomeric change and the methyl ester. []

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